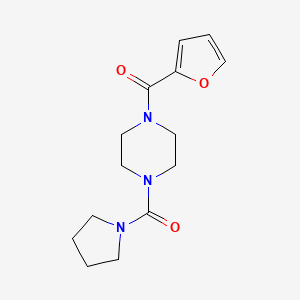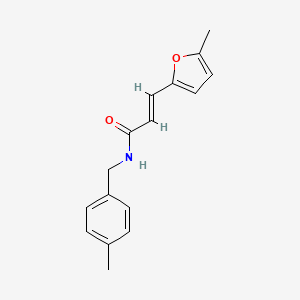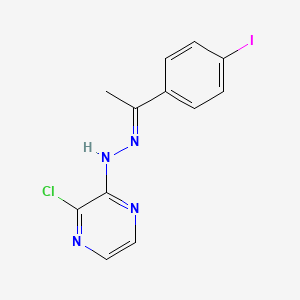![molecular formula C17H23N3O3S B5832248 methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate CAS No. 422526-42-9](/img/structure/B5832248.png)
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
説明
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that contain a two-ring system made up of a benzene ring fused to a pyrimidine ring . They have been studied for their potential medicinal properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, depending on the functional groups present and the reaction conditions. They can participate in reactions such as alkylation, acylation, and various types of condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Stimuli-Responsive Materials
This compound is utilized in the synthesis of stimuli-responsive materials , particularly in the creation of polymers that respond to changes in pH and temperature . These materials have significant potential in smart drug delivery systems where the release of the therapeutic agent can be controlled by external stimuli.
Polymer Synthesis
The compound serves as a monomer in polymer synthesis . It’s involved in the formation of poly(N-[3-(diethylamino)propyl]methacrylamide)s, which are synthesized through free radical polymerization and RAFT polymerization, leading to polymers with molar masses of 33,000–35,000 g/mol . These polymers exhibit flexible chain properties and are analyzed for their conformational and hydrodynamic characteristics.
Drug Delivery Systems
In the realm of drug delivery , the compound’s derivatives are explored for their ability to form polymersomes—vesicular structures that can encapsulate drugs and release them at targeted sites . These polymersomes are designed to be permeable and responsive to specific environmental triggers, enhancing the efficacy of drug delivery.
Nanomedicine
The compound’s derivatives are instrumental in nanomedicine , particularly in the construction of biomimetic nanoreactors and artificial cells . These applications leverage the self-assembly properties of amphiphilic block copolymers, which can form stable vesicular nanostructures for medical use.
Biological Nanoreactors
In the development of biological nanoreactors , the compound is used to create polymersomes that mimic the natural cellular environment. These nanoreactors can facilitate biochemical reactions in a controlled manner, which is valuable for studying complex biological processes .
Artificial Cells and Organelles
The compound contributes to the creation of artificial cells and organelles . By forming polymersomes with specific permeability and responsiveness, researchers can simulate the functions of natural cells and organelles, providing insights into cellular mechanisms and potential therapeutic applications .
Thermo- and pH-Sensitive Copolymers
It is also used in the synthesis of thermo- and pH-sensitive copolymers . These copolymers can change their physical properties in response to temperature and pH variations, making them suitable for applications that require materials with dynamic characteristics .
Advanced Material Design
Lastly, the compound plays a role in advanced material design , where its derivatives are used to engineer materials with specific conformational and hydrodynamic properties. This is crucial for designing materials that need to perform under varying environmental conditions .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[3-(diethylamino)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-19(5-2)9-6-10-20-15(21)13-8-7-12(16(22)23-3)11-14(13)18-17(20)24/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBARBMLOSFUPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119913 | |
| Record name | Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
422526-42-9 | |
| Record name | Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422526-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[3-(diethylamino)propyl]-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5832166.png)
![N-ethyl-N'-(3-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832183.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5832190.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5832195.png)


![N-(3-chlorophenyl)-N'-[2-methoxy-5-(trifluoromethyl)phenyl]urea](/img/structure/B5832218.png)

![1-[(2,5-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5832234.png)
![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5832241.png)

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)